9-(4-(bromomethyl)phenyl)-9H-carbazole

SN2 reactivity leaving group ability benzylic halide

Research groups developing phosphorescent emitters or carbazole-based dendrimers require a covalent tether between the hole-transporting core and a functional scaffold. 9-(4-(Bromomethyl)phenyl)-9H-carbazole is the only N-aryl carbazole derivative providing a benzylic bromide electrophile for direct SN2 displacement. - Enables N-alkylation of heterocyclic chelates for Cu(I) phosphorescent complexes (MLCT 360-480 nm). - Supports Williamson etherification for hyperbranched dendrimer synthesis up to the third generation. - 30-50× greater SN2 reactivity than the chloromethyl analog, ensuring rapid, mild functionalisation.

Molecular Formula C19H14BrN
Molecular Weight 336.2 g/mol
Cat. No. B13941410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-(bromomethyl)phenyl)-9H-carbazole
Molecular FormulaC19H14BrN
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CBr
InChIInChI=1S/C19H14BrN/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H,13H2
InChIKeyODSVGYAIPXTCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-(Bromomethyl)phenyl)-9H-carbazole: Procurement-Relevant Physical and Structural Baseline for a Carbazole-Based Synthetic Intermediate


9-(4-(Bromomethyl)phenyl)-9H-carbazole (CAS 845659-67-8; C₁₉H₁₄BrN; MW 336.2 g·mol⁻¹) is a 9-aryl carbazole derivative in which a para-bromomethyl substituent is appended to the N-phenyl ring. The compound serves as a bifunctional building block: the carbazole core imparts hole-transport capability and photophysical activity, while the benzylic bromide provides a versatile electrophilic handle for nucleophilic substitution, cross-coupling, and polymerisation reactions . It is commercially available at multi-gram scale and is predominantly employed as a research intermediate in organic electronics and dendrimer chemistry .

Type Bifunctional synthetic intermediate
Reactive Handle Benzylic bromide for SN2, coupling, and polymerization
Core Utility Carbazole hole-transport and photophysical module

Why 9-(4-(Bromomethyl)phenyl)-9H-carbazole Cannot Be Replaced by Generic N-Aryl Carbazole Analogs in Synthetic Workflows


Generic N-aryl carbazole derivatives such as 9-phenyl-9H-carbazole, 9-(4-methylphenyl)-9H-carbazole, or 9-(4-bromophenyl)-9H-carbazole lack the benzylic bromide electrophile that defines the utility of 9-(4-(bromomethyl)phenyl)-9H-carbazole. The bromomethyl substituent is a primary alkyl halide capable of rapid SN2 displacement by O-, N-, S-, and C-nucleophiles under mild conditions, enabling etherification, amination, thioether formation, and carbon–carbon bond construction that is impossible with the methyl or aryl bromide analogs [1]. Even the chloromethyl congener (9-(4-(chloromethyl)phenyl)-9H-carbazole) exhibits substantially reduced reactivity: benzylic bromide is approximately 30–50× more reactive than benzylic chloride in polar aprotic SN2 reactions owing to the superior leaving-group ability of bromide ion [2]. Consequently, substitution with a non-bromomethyl analog would necessitate entirely redesigned synthetic routes, altered protecting-group strategies, and different downstream functionalisation chemistry, making direct replacement scientifically invalid for any workflow that exploits the electrophilic benzyl bromide handle.

Aspect
Target Compound
Generic N-Aryl Carbazole Analogs
Electrophilic Handle
Benzylic bromide enables rapid SN2 displacement with O-, N-, S-nucleophiles
Lacking benzylic bromide; methyl, phenyl, or aryl bromide groups do not support direct nucleophilic substitution
Reactivity vs. Chloromethyl Analog
Benzylic bromide provides superior leaving-group ability, allowing milder substitution conditions
Chloromethyl congener requires stronger reagents and may exhibit competing elimination pathways; direct replacement not feasible

Quantitative Differentiation Evidence for 9-(4-(Bromomethyl)phenyl)-9H-carbazole vs. Closest Structural Analogs


Benzylic Bromide vs. Benzylic Chloride: Leaving-Group Reactivity Comparison in SN2 Displacement

9-(4-(Bromomethyl)phenyl)-9H-carbazole carries a primary benzylic bromide electrophile. Compared with its direct chloromethyl analog (9-(4-(chloromethyl)phenyl)-9H-carbazole), the bromomethyl derivative exhibits markedly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions. The relative SN2 rate constant (k_Br / k_Cl) for benzylic halides is approximately 30–50 in polar aprotic solvents, a difference attributed to the lower bond dissociation energy (C–Br ≈ 235 kJ·mol⁻¹ vs. C–Cl ≈ 305 kJ·mol⁻¹) and superior leaving-group ability of bromide (pKₐ of HBr = −9 vs. HCl = −7) [1]. This enables quantitative conversion under milder conditions (shorter reaction times, lower temperatures) and with a broader scope of nucleophiles for the bromomethyl compound, directly impacting synthetic efficiency in multi-step routes [2].

SN2 Rate Enhancement
Class-level inference
k_Br/k_Cl ≈ 30–50 in polar aprotic solvents
Reported higher reactivity enables milder substitution conditions
Based on benzyl halide model studies; confirm under specific conditions
SN2 reactivity leaving group ability benzylic halide nucleophilic substitution

Benzyl Bromide vs. Aryl Bromide: Orthogonal Reactivity Enables Stepwise Functionalisation of 9-(4-(Bromomethyl)phenyl)-9H-carbazole

9-(4-(Bromomethyl)phenyl)-9H-carbazole features two structurally distinct electrophilic sites: a benzylic (sp³) C–Br bond at the 4-position of the N-phenyl ring and, in principle, aryl (sp²) C–H positions on the carbazole core. In contrast, 9-(4-bromophenyl)-9H-carbazole (CAS 57102-42-8) possesses only an aryl bromide, which is inert to SN2 conditions and requires metal-catalysed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) for further elaboration. The benzylic bromide in the target compound undergoes facile nucleophilic displacement at room temperature within minutes to hours, whereas the aryl bromide analog requires palladium or copper catalysis at elevated temperatures (80–120 °C, 12–24 h) [1]. This orthogonal reactivity profile allows the benzylic position to be functionalised first via SN2 chemistry, leaving the carbazole C–H positions available for subsequent electrophilic aromatic substitution or directed C–H activation, a sequential diversification strategy that is inaccessible with 9-(4-bromophenyl)-9H-carbazole .

Orthogonal Reactivity
Cross-study comparable
SN2 at benzylic Br: room temp, minutes; Aryl Br requires Pd catalysis, 80–120 °C, hours
Enables stepwise chemoselective diversification
Reactivity differential supports sequential functionalization strategies
orthogonal reactivity chemoselective functionalisation benzylic vs. aryl halide cross-coupling

Validated Intermediate for Phosphorescent Cu(I) Complexes: Photophysical Data from Single-Crystal X-ray and Spectroscopic Characterisation

9-(4-(Bromomethyl)phenyl)-9H-carbazole was employed by Yu et al. (2013) as the key alkylating agent to install a hole-transporting carbazolyl moiety onto a 2-(2′-pyridyl)benzimidazole (PBM) chelating ligand, affording the ligand L = (4-(9H-carbazol-9-yl)phenyl)methyl-2-(2′-pyridyl)benzimidazole [1]. The resulting heteroleptic Cu(I) complexes [Cu(L)(DPEphos)](BF₄) and [Cu(L)(PPh₃)₂](BF₄) were characterised by single-crystal X-ray diffraction and displayed weak metal-to-ligand charge-transfer (MLCT) absorption bands spanning 360–480 nm. In the solid state at room temperature, both complexes exhibited strong orange phosphorescence, which was completely quenched in solution. This demonstrates that the bromomethyl handle of the target compound is competent for clean N-alkylation of heterocyclic ligands without compromising the photophysical integrity of the carbazole chromophore [1]. By contrast, use of a non-bromomethyl analog (e.g., 9-phenyl-9H-carbazole) would preclude covalent attachment to the chelating framework, fundamentally altering the ligand architecture and complex geometry .

Cu(I) Complex Formation
Direct head-to-head comparison
MLCT absorption 360–480 nm; strong orange phosphorescence in solid state
Reported N-alkylation route to phosphorescent Cu(I) complexes
Only bromomethyl congener enabled this ligand architecture; requires synthesis validation
phosphorescent Cu(I) complex hole-transporting ligand OLED intermediate MLCT absorption

Building Block for Carbazole-Surfaced Dendrimers: Synthesis and Antioxidant Activity Data

Rajakumar et al. (2014) utilised 9-(4-(bromomethyl)phenyl)-9H-carbazole as the key alkylating agent to attach N-phenylcarbazole surface groups to an anthraquinone-cored dendrimer scaffold, achieving hyperbranched architectures up to the third generation [1]. The resulting dendrimers were characterised by ¹H/¹³C NMR, MALDI-TOF mass spectrometry, and evaluated for antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The bromomethyl functionality was essential for the Williamson etherification step that covalently linked the carbazole units to the core; attempts to use the non-bromomethyl analog 9-phenyl-9H-carbazole would fail because it lacks the electrophilic carbon required for ether bond formation. The dendrimers exhibited generation-dependent antioxidant behaviour, with IC₅₀ values reported for each generation . This application demonstrates the compound's utility in constructing well-defined macromolecular architectures for biological evaluation.

Dendrimer Synthesis
Direct head-to-head comparison
Williamson etherification successful; dendrimers up to 3rd generation
Bromomethyl handle essential for covalent dendrimer assembly
9-phenyl-9H-carbazole cannot form ether linkages; verify antioxidant assay context
carbazole dendrimer anthraquinone core antioxidant activity hyperbranched polymer

Predicted Physicochemical Properties: Boiling Point and Density Baseline for Purification Scale-Up

Predicted physicochemical parameters provide practical guidance for laboratory handling and scale-up. For 9-(4-(bromomethyl)phenyl)-9H-carbazole, the predicted boiling point is 475.6 ± 37.0 °C and the predicted density is 1.35 ± 0.1 g·cm⁻³ . These values are consistent with the compound's relatively high molecular weight (336.2 g·mol⁻¹) and extended aromatic structure. For comparison, the non-brominated analog 9-phenyl-9H-carbazole (MW 243.3 g·mol⁻¹) has a reported boiling point of approximately 380–400 °C and density of ~1.14 g·cm⁻³ at 20 °C [1]. The higher boiling point and density of the bromomethyl derivative reflect the additional mass and polarisability conferred by the bromine atom, which may influence chromatographic retention behaviour and solvent partitioning during purification.

Predicted Physicochemical Properties
Cross-study comparable
Boiling point 475.6 ± 37.0 °C; Density 1.35 ± 0.1 g·cm⁻³
Higher BP and density vs. 9-phenyl analog inform purification scale-up
Predicted values; experimental verification recommended
boiling point density physicochemical property purification

Synthetic Route Reproducibility: Validated Multi-Step Protocol with Documented Yields

Multiple validated synthetic protocols for 9-(4-(bromomethyl)phenyl)-9H-carbazole are documented. The most common route involves radical bromination of 9-phenyl-9H-carbazole using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in refluxing CCl₄ under an inert atmosphere for ~3 h . An alternative two-step protocol proceeds via reduction of an aldehyde intermediate with NaBH₄ followed by treatment with PBr₃ in THF at 0–20 °C . Both methods benefit from the fact that 9-phenyl-9H-carbazole is an inexpensive, commercially available starting material in bulk quantities. In contrast, synthesis of the chloromethyl analog typically requires alternative halogenating agents (e.g., SOCl₂ or PCl₅) and may be complicated by competing elimination pathways due to the poorer leaving-group ability of chloride, potentially reducing overall yield . The availability of at least two distinct, literature-validated synthetic routes to the bromomethyl compound reduces procurement risk and facilitates sourcing from multiple CROs or in-house synthesis.

Synthetic Route Reproducibility
Cross-study comparable
Two validated routes: NBS/benzoyl peroxide or NaBH₄/PBr₃ sequence
Multiple documented protocols reduce procurement risk
Both routes start from inexpensive 9-phenyl-9H-carbazole; in-house synthesis possible
synthetic route reproducibility NBS bromination radical initiation

Procurement-Driven Application Scenarios for 9-(4-(Bromomethyl)phenyl)-9H-carbazole Based on Quantitative Differentiation Evidence


Synthesis of Phosphorescent Cu(I) and Ir(III) Complexes for OLED Emitter Development

Research groups developing phosphorescent emitters for organic light-emitting diodes require a covalent tether between the hole-transporting carbazole unit and the chelating ligand scaffold. 9-(4-(Bromomethyl)phenyl)-9H-carbazole is the only N-aryl carbazole derivative that provides a benzylic bromide handle suitable for direct N-alkylation of heterocyclic chelates (e.g., 2-(2′-pyridyl)benzimidazole). The resulting Cu(I) complexes exhibit MLCT absorption bands spanning 360–480 nm and strong orange phosphorescence in the solid state at room temperature [1]. Non-bromomethyl analogs cannot access this ligand architecture, making the target compound irreplaceable for this application.

Construction of Carbazole-Decorated Dendrimers for Antioxidant and Optoelectronic Studies

For the synthesis of hyperbranched dendrimers with carbazole surface groups, 9-(4-(bromomethyl)phenyl)-9H-carbazole enables Williamson etherification with phenolic hydroxyl groups on core scaffolds such as anthraquinone. Rajakumar et al. (2014) demonstrated successful divergent dendrimer synthesis up to the third generation using this compound, with the resulting materials showing generation-dependent antioxidant activity in DPPH radical scavenging assays [2]. 9-Phenyl-9H-carbazole and other non-bromomethyl analogs cannot form the requisite covalent ether linkages and are therefore structurally incompetent for this application.

Synthesis of Ether-Bridged Carbazole Polymers via HBr Elimination for Fluorescent and Electrochemical Materials

9-(4-(Bromomethyl)phenyl)-9H-carbazole serves as a monomer precursor for ether-bridged carbazole polymers, where the benzylic bromide undergoes HBr elimination with diols or diphenols to form polyether chains. Kaya et al. (2013) demonstrated this polymerisation strategy, obtaining materials with characterised fluorescent, thermal (TGA-determined stability), conductivity, and electrochemical properties [3]. The bromomethyl group is essential for the HBr elimination step; the chloromethyl analog would exhibit slower elimination kinetics and potentially lower polymer molecular weight, while the methyl analog is entirely unreactive under these conditions.

Sequential Chemoselective Diversification in Medicinal Chemistry Building-Block Libraries

In medicinal chemistry, the orthogonal reactivity of 9-(4-(bromomethyl)phenyl)-9H-carbazole—benzylic SN2 displacement followed by carbazole C–H functionalisation—enables sequential, chemoselective library synthesis. The benzylic bromide reacts rapidly with diverse nucleophiles (amines, thiols, alkoxides) at room temperature within minutes to hours, while the carbazole core can be subsequently elaborated via electrophilic aromatic substitution or directed C–H activation at elevated temperatures . This stepwise diversification strategy is not accessible with 9-(4-bromophenyl)-9H-carbazole (which requires metal catalysis for both steps) or 9-phenyl-9H-carbazole (which lacks a functionalisable handle on the N-phenyl ring).

Application
Selection Property
Validation Focus
Phosphorescent Cu(I) and Ir(III) Complex Research
Benzylic bromide N-alkylation capability
Successful complexation and photophysical characterization
Carbazole-Decorated Dendrimer Assembly
Williamson etherification with phenolic core scaffolds
Dendrimer generation and property screening
Ether-Bridged Polymer Synthesis
HBr elimination polymerization with diols/diphenols
Polymer molecular weight and optoelectronic properties
Chemoselective Building-Block Libraries
Orthogonal reactivity (benzylic SN2 vs. carbazole C–H activation)
Sequential diversification feasibility and library scope
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